molecular formula C4H6O2 B178150 3-Hydroxycyclobutanone CAS No. 15932-93-1

3-Hydroxycyclobutanone

Cat. No. B178150
CAS RN: 15932-93-1
M. Wt: 86.09 g/mol
InChI Key: VYZHGWJPDGIYDR-UHFFFAOYSA-N
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Description

3-Hydroxycyclobutanone is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da . It is used for research and development purposes .


Synthesis Analysis

Cyclobutanone derivatives, including 3-Hydroxycyclobutanone, can be prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol, cyclopropylphenylthio and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes . A certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published .


Molecular Structure Analysis

The molecular structure of 3-Hydroxycyclobutanone consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Cyclobutane rings, including 3-Hydroxycyclobutanone, are useful intermediates in organic synthesis due to their inherent ring strain and rich chemical reactivity portfolio . They can be transformed in a selective manner into a wide range of other useful synthetic intermediates via organocatalyzed, Brønsted acid catalyzed or non-catalyzed procedures .

Scientific Research Applications

1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones

  • Summary of Application: This research focuses on the enantiocontrolled synthesis and functionalization of cyclobutane derivatives, with particular attention to metal-free, low impact methodologies .
  • Methods of Application: The enantio- and diastereoselective desymetrization of 3-substituted cyclobutanones has been achieved by using a N-phenylsulfonyl-(S)-proline catalyzed aldol reaction .
  • Results or Outcomes: The corresponding 2,3-functionalized cyclobutanones were obtained in good yield and with excellent diastereo- and enantioselectivity .

2. Discoveries through Organocatalyzed, Brønsted Acid Catalyzed and Non-Catalyzed Transformations of 2-Hydroxycyclobutanone

  • Summary of Application: This study explores the transformation of 2-hydroxycyclobutanone into a wide range of other useful synthetic intermediates via organocatalyzed, Brønsted acid catalyzed or non-catalyzed procedures .
  • Methods of Application: The reaction worked best when heated in solvent-free conditions in the presence of TsOH (20 mol%) for 2 days .
  • Results or Outcomes: The target 3-(2-alkoxyethyl)indoles were obtained in moderate-to-high yields .

3. The Aldol‐Tishchenko Reaction of Butanone, Cyclobutanone and a 3

  • Summary of Application: This research presents a highly diastereoselective method to furnish acyclic 3-amino-1,5-diol derivatives using a tandem double-aldol-Tishchenko protocol .
  • Methods of Application: The reaction is regioselective .
  • Results or Outcomes: In most cases, only 1 diastereomer predominates, from a possible 16 .

4. 3-Hydroxycyclobutanone | C4H6O2 | ChemSpider

  • Summary of Application: 3-Hydroxycyclobutanone is a chemical compound with the molecular formula C4H6O2. It is used in various chemical reactions and synthesis processes .
  • Methods of Application: The specific methods of application can vary depending on the specific reaction or synthesis process .
  • Results or Outcomes: The outcomes can vary widely depending on the specific reaction or synthesis process .

4. 3-Hydroxycyclobutanone | C4H6O2 | ChemSpider

  • Summary of Application: 3-Hydroxycyclobutanone is a chemical compound with the molecular formula C4H6O2. It is used in various chemical reactions and synthesis processes .
  • Methods of Application: The specific methods of application can vary depending on the specific reaction or synthesis process .
  • Results or Outcomes: The outcomes can vary widely depending on the specific reaction or synthesis process .

Safety And Hazards

3-Hydroxycyclobutanone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

Future Directions

In the last decade, a certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published . The rising interest in this field represents a great point of discussion for the scientific community, disclosing the synthetic potential of strained four-membered ring carbocyclic compounds .

properties

IUPAC Name

3-hydroxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHGWJPDGIYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxycyclobutanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycyclobutanone
Reactant of Route 2
3-Hydroxycyclobutanone
Reactant of Route 3
3-Hydroxycyclobutanone
Reactant of Route 4
3-Hydroxycyclobutanone
Reactant of Route 5
3-Hydroxycyclobutanone
Reactant of Route 6
3-Hydroxycyclobutanone

Citations

For This Compound
23
Citations
MP Cava, K Muth - Journal of the American Chemical Society, 1960 - ACS Publications
… Some simple analogs of this reaction are to be found in the facile conversion of cyclopropanol to propionaldehyde,3-8 and in the base cleavage of 3-hydroxycyclobutanone.6 …
Number of citations: 94 pubs.acs.org
M Yoshioka, M Saitosh, H Arai, K Ichikawa… - Tetrahedron, 1987 - Elsevier
… the non-enolizable l-aryl1,3-diketone bearing tertiary hydrogen on 'I carbon, 2,2.4-trimethyl-l-phenylpentane1,3-dione (l), undergoes type II cyclization to give 3-hydroxycyclobutanone (2…
Number of citations: 7 www.sciencedirect.com
J Matsuo - Tetrahedron Letters, 2014 - Elsevier
… 3-Ethoxycyclobutanone 40 reacted with methyl vinyl ketone to afford dihydro-γ-pyrones 44 by the reaction with its C double bond O bond, while 3-hydroxycyclobutanone 45 reacted to …
Number of citations: 55 www.sciencedirect.com
DR Kelsey, BM Scardino, JS Grebowicz… - …, 2000 - ACS Publications
… gum capillary column (HP-1) programmed from 60 to 220 C; cis- and trans-CBDO isomers eluted at 22.7 and 22.9 min, respectively; 2,2,4,4-tetramethyl-3-hydroxycyclobutanone, an …
Number of citations: 157 pubs.acs.org
N Hasaneen, A Ebead, MM Hassan, H Afifi, H Hunter… - Molecules, 2019 - mdpi.com
… The coupling of 11 and 12 to 13 and 14, respectively, was accomplished using 3-hydroxymethylcyclobutanone triflate 10 generated in situ prepared from 3-hydroxycyclobutanone and …
Number of citations: 3 www.mdpi.com
BW FARNUM - 1970 - search.proquest.com
… 36 tetramethyl-3-hydroxycyclobutanone and 2,2 ,4,4-tetramethyl1,3-cyclobutanedione, since these successive products are found in the reaction mixture and since the lactone can be …
Number of citations: 2 search.proquest.com
WT Brady, RM Lloyd - The Journal of Organic Chemistry, 1979 - ACS Publications
The generation of dichloroketene by the zinc dechlorination of trichloroacetyl chloride in the presence of silyl enol ethers results in good yields of 2, 2-dichloro-3-siloxycyclobutanones. …
Number of citations: 28 pubs.acs.org
RM Lloyd - 1979 - search.proquest.com
… 2,2-Dichloro-4-ethyl-3-hydroxycyclobutanone,_3g. The hydrolysis of 2. 0 g (0.008 mol) of an … 2,2-Dichloro-3-hydroxycyclobutanone,_35. Hydrolysis of 2. 0 g (0.0088 mol) of 2j afforded l. …
Number of citations: 2 search.proquest.com
DR MORTON JR - 1971 - search.proquest.com
For oyclobutanones (I; n•-1), three photochemical reactions are observed In alcoholic; medlar (1) decartonylation to a substituted cyclopropane;(2) Q~ oleavage or oycloelimination to …
Number of citations: 2 search.proquest.com
AG Ross - 2012 - academiccommons.columbia.edu
… As shown in Figure 4, treatment of ketal 11 with cold aqueous acid did not give 1 as planned, but a mixture of 3-hydroxycyclobutanone (12), 3-methoxycyclobutanone (13), and 1,3,5-…
Number of citations: 1 academiccommons.columbia.edu

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